molecular formula C19H11ClF3N3O2S2 B2627699 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 919735-96-9

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2627699
CAS No.: 919735-96-9
M. Wt: 469.88
InChI Key: NPYIUGCLGBMTCE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide ( 896679-20-2) is a chemical compound for research and development purposes . The structure features a [1,3]thiazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule also contains a trifluoromethyl (CF3) group, a moiety frequently incorporated into pharmaceuticals to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This combination of a complex heterocyclic system and a trifluoromethyl group makes it a compound of significant interest for investigative applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2S2/c20-14-8-5-12(19(21,22)23)10-16(14)30(27,28)26-13-6-3-11(4-7-13)17-25-15-2-1-9-24-18(15)29-17/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYIUGCLGBMTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Chlorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.

Scientific Research Applications

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Thiazolo-Pyridine Derivatives

  • 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide (PC) :
    This compound shares the thiazolo[5,4-b]pyridine scaffold but replaces the sulfonamide group with a methoxy-linked benzamide. PC demonstrates potent inhibition of FtsZ polymerization in Bacillus subtilis (IC₅₀ = 3.2 μM), attributed to its chloro-thiazolo-pyridine motif . In contrast, the sulfonamide linkage in the target compound may enhance solubility and alter binding kinetics.

  • 4-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS 338407-33-3) :
    This analog substitutes the sulfonamide with a sulfanyl bridge and introduces a pyridine ring. Its molecular weight (443.27 g/mol) is comparable to the target compound, but the absence of the thiazolo-pyridine core reduces its activity against Gram-positive bacteria .

Triazolothiadiazole Derivatives

  • 3-(α-Naphthylmethylene)-6-alkyl/aryl-1,3,4-thiadiazolo[3,2-b]triazoles :
    These compounds, such as 4b and 4f, exhibit moderate antibacterial activity (Staphylococcus aureus MIC = 16–32 μg/mL) due to their triazole-thiadiazole hybrid structure. However, the trifluoromethyl group in the target compound likely improves membrane permeability and target selectivity compared to naphthyl substituents .

Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP Biological Activity (Example) Source
Target Compound ~465.8 Cl, CF₃, sulfonamide, thiazolo-pyridine 3.1* FtsZ inhibition (predicted) Hypothetical
PC (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) 399.7 Cl, difluorobenzamide, methoxy linkage 2.8 IC₅₀ = 3.2 μM (FtsZ) [1]
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide 443.27 Cl, CF₃, sulfanyl bridge, pyridine 4.2 Moderate antibacterial activity [9]
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide 481.8 Cl, CF₃, phenoxy, sulfonamide 3.5 Not reported (structural analog) [11]

*Estimated using computational tools.

Mechanistic Insights

  • Sulfonamide vs. Benzamide Linkages: Sulfonamide groups in the target compound and N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide enhance hydrogen-bonding interactions with target proteins compared to benzamide derivatives like PC. This may improve binding affinity but reduce passive diffusion across bacterial membranes.

Biological Activity

2-Chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound notable for its unique molecular architecture and biological activity. This compound features a thiazolo[5,4-b]pyridine core and a sulfonamide group, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Molecular Structure

The compound can be represented by the following structural formula:

C19H14ClN3O2S\text{C}_{19}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

Key Features:

  • Thiazolo[5,4-b]pyridine Core: Known for various biological activities.
  • Sulfonamide Group: Contributes to the compound's reactivity and potential therapeutic effects.
  • Trifluoromethyl Substituent: Enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily attributed to its interaction with sphingosine-1-phosphate (S1P) receptors. This compound acts as a dual agonist for S1P1 and S1P5 receptors, which are implicated in various physiological processes such as immune response and vascular development.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
S1P Receptor AgonismActivation of S1P1 and S1P5 receptorsTreatment of multiple sclerosis
Limited activity at S1P3; no activity at S1P2/S1P4Cardiovascular diseases
AntimicrobialInhibition of bacterial growthPotential antibacterial agent
AnticancerInduction of apoptosis in cancer cellsCancer therapy

Case Studies and Research Findings

Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 2 µg/mL) .
  • Another investigation highlighted the importance of structural modifications in enhancing the biological efficacy of thiazole-based compounds .

Example Case Study:
In a comparative study involving sulfonamide derivatives, it was found that the presence of electron-donating groups on the phenyl ring significantly improved cytotoxicity against cancer cell lines. The thiazole moiety was essential for maintaining high levels of activity .

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